molecular formula C23H30N2O2 B1529934 tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate CAS No. 685530-59-0

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

Cat. No. B1529934
CAS RN: 685530-59-0
M. Wt: 366.5 g/mol
InChI Key: HULVTHHCVMDEHS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate” is a compound with the CAS Number: 685530-59-0 . It is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C23H30N2O2 . The InChI Code for this compound is 1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3 .

Scientific Research Applications

Synthesis of Fentanyl and Analogues

This compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid . It’s used in the creation of fentanyl analogues due to its ability to introduce the piperidine core structure, which is crucial for the pharmacological activity of these compounds.

Research on Opioid Crisis

Given its role in fentanyl synthesis, this compound is significant in research related to the opioid crisis, particularly in understanding the chemical pathways and potential points of intervention .

Development of Analytical Methods

The compound is used in the development of analytical methods for detecting fentanyl and its analogues in forensic science, aiding in law enforcement and toxicological studies .

Precursor Control Studies

It serves as a subject of study in precursor control, helping to inform policies on the regulation and monitoring of substances used in the illicit manufacture of opioids .

Synthesis of Fluorinated Fentanyl Analogs

In pharmaceutical research, it’s utilized in the synthesis of fluorinated fentanyl analogs, which are studied for their potential medical applications and effects .

Vaccine Research

This compound is also employed in the synthesis of fentanyl haptens, which are molecules used in vaccine research to elicit an immune response against synthetic opioids .

Chemical Biological Defense

The U.S. Army has reported using this compound in research for chemical biological defense purposes, exploring its potential in creating substances that could neutralize or detect chemical threats .

Synthetic Organic Chemistry

It acts as a building block in synthetic organic chemistry, enabling the creation of a variety of novel organic compounds with potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

tert-butyl 4-(N-benzylanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-16-14-21(15-17-24)25(20-12-8-5-9-13-20)18-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVTHHCVMDEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(N-benzyl-N-phenylamino) piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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